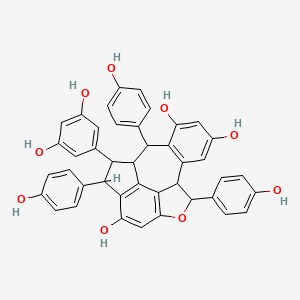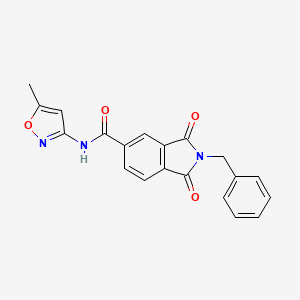
2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adonixanthin is a carotenone that consists of beta,beta-caroten-4-one bearing two hydroxy substituents at positions 3 and 3' (the 3S,3'R diastereomer). It has a role as an algal metabolite, an animal metabolite, a marine metabolite, a bacterial metabolite, a plant metabolite and an antineoplastic agent. It is a cyclic ketone, a secondary alcohol and a carotenone.
Scientific Research Applications
Synthesis and Material Application
- Synthesis of Novel Compounds : A compound related to 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, namely 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, was synthesized through a cycloaddition reaction. This synthesis contributes to the development of new materials with potential applications in corrosion inhibition for mild steel in acidic environments (Aouine et al., 2011).
Biological and Pharmacological Applications
Antimicrobial Agents : Compounds similar to 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide have demonstrated significant in vitro antimicrobial activity. These include isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, which have been synthesized and evaluated against various bacteria and fungi, showing superior activities compared to standard drugs (Rajanarendar et al., 2008).
Anticonvulsant Effects : Novel compounds related to 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide, specifically N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, have been synthesized and evaluated for anticonvulsant effects. These compounds showed promising results in various models of experimental epilepsy, with some being more potent than standard antiepileptic drugs (Malik et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide involves the condensation of 5-methyl-3-isoxazolecarboxylic acid with benzylamine, followed by cyclization with phthalic anhydride to form 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxoisoindoline. This compound is then reacted with cyanogen bromide to form the desired product.", "Starting Materials": [ "5-methyl-3-isoxazolecarboxylic acid", "benzylamine", "phthalic anhydride", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 5-methyl-3-isoxazolecarboxylic acid with benzylamine using a coupling reagent such as EDCI or DCC to form 2-benzyl-N-(5-methyl-3-isoxazolyl)acetamide.", "Step 2: Cyclization of 2-benzyl-N-(5-methyl-3-isoxazolyl)acetamide with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride to form 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxoisoindoline.", "Step 3: Reaction of 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxoisoindoline with cyanogen bromide in the presence of a base such as triethylamine to form 2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide." ] } | |
CAS RN |
4418-73-9 |
Product Name |
2-benzyl-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide |
Molecular Formula |
C20H15N3O4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-benzyl-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H15N3O4/c1-12-9-17(22-27-12)21-18(24)14-7-8-15-16(10-14)20(26)23(19(15)25)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22,24) |
InChI Key |
YECXHLPYMXGEBI-ZNQVSPAOSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Adonixanthin, All-trans-beta-doradexanthin, beta-Doradexanthin, Doradexanthin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



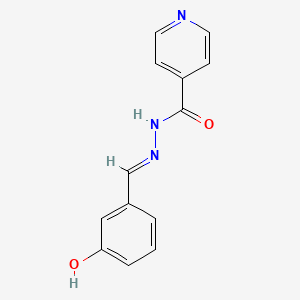

![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
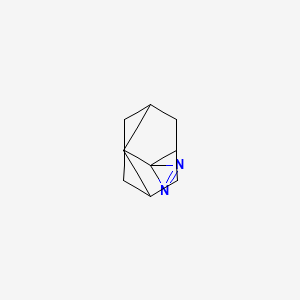
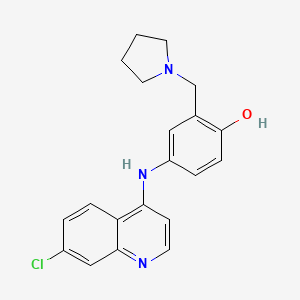

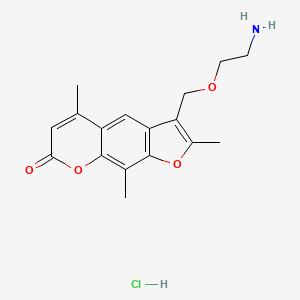

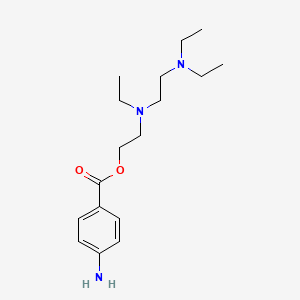

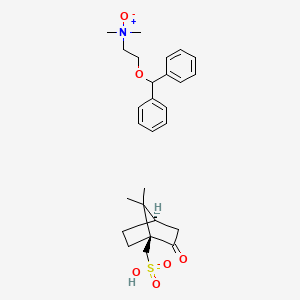
![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)

